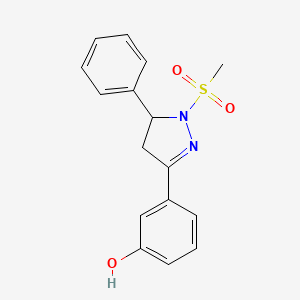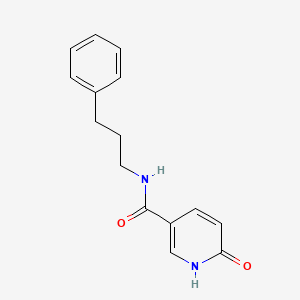![molecular formula C14H11ClFNO3S B6418886 [(4-chloro-2-fluorophenyl)carbamoyl]methyl 3-methylthiophene-2-carboxylate CAS No. 484663-44-7](/img/structure/B6418886.png)
[(4-chloro-2-fluorophenyl)carbamoyl]methyl 3-methylthiophene-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[(4-chloro-2-fluorophenyl)carbamoyl]methyl 3-methylthiophene-2-carboxylate, or [(4-Cl-2-F-Phenyl)carbamoyl]methyl 3-methylthiophene-2-carboxylate, is a novel compound that has recently been developed for use in scientific research. It is a novel compound that has been synthesized in order to study its potential applications in various areas of science. This compound has been developed for use in a variety of scientific research applications, such as drug design, biochemistry, and physiology.
科学研究应用
[(4-Cl-2-F-Phenyl)carbamoyl]methyl 3-methylthiophene-2-carboxylate has a wide range of potential applications in scientific research. It has been used in the development of novel drugs, in the study of biochemistry and physiology, and in the design of new materials. It has also been used as a tool for studying the effects of various drugs on the human body. Additionally, it has been used in the development of new methods for the analysis and characterization of proteins, as well as in the study of the structure and function of enzymes.
作用机制
The mechanism of action of [(4-Cl-2-F-Phenyl)carbamoyl]methyl 3-methylthiophene-2-carboxylate is not yet fully understood. However, it is believed that the compound binds to certain proteins and enzymes in the body, which then leads to changes in their structure and function. This binding can result in a variety of effects, depending on the specific protein or enzyme that is targeted.
Biochemical and Physiological Effects
The biochemical and physiological effects of [(4-Cl-2-F-Phenyl)carbamoyl]methyl 3-methylthiophene-2-carboxylate are not yet fully understood. However, it is believed that the compound can affect a variety of biochemical and physiological processes, including the metabolism of drugs, the regulation of gene expression, and the regulation of cell growth and development. Additionally, the compound has been shown to have anti-inflammatory and anti-cancer activity.
实验室实验的优点和局限性
The advantages of using [(4-Cl-2-F-Phenyl)carbamoyl]methyl 3-methylthiophene-2-carboxylate in laboratory experiments include its stability and low toxicity. Additionally, the compound is relatively easy to synthesize and is readily available. The main limitation of using this compound in laboratory experiments is its limited solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
未来方向
The potential future directions for the use of [(4-Cl-2-F-Phenyl)carbamoyl]methyl 3-methylthiophene-2-carboxylate are numerous. These include the development of novel drugs and materials, the study of the structure and function of proteins and enzymes, the study of the effects of drugs on the human body, and the study of the biochemical and physiological effects of the compound. Additionally, the compound could be used to develop new methods for the analysis and characterization of proteins and enzymes, as well as for the development of new materials.
合成方法
The synthesis of [(4-Cl-2-F-Phenyl)carbamoyl]methyl 3-methylthiophene-2-carboxylate is a multi-step process that involves the use of a variety of different chemical reagents. The first step involves the reaction of 4-chloro-2-fluorophenylcarbamoyl chloride with 3-methylthiophene-2-carboxylic acid in the presence of a base, such as pyridine. This reaction results in the formation of [(4-Cl-2-F-Phenyl)carbamoyl]methyl 3-methylthiophene-2-carboxylate. The second step involves the reaction of the resulting compound with a reducing agent, such as sodium borohydride, to produce the final product.
属性
IUPAC Name |
[2-(4-chloro-2-fluoroanilino)-2-oxoethyl] 3-methylthiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClFNO3S/c1-8-4-5-21-13(8)14(19)20-7-12(18)17-11-3-2-9(15)6-10(11)16/h2-6H,7H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMORLPMDFANTPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C(=O)OCC(=O)NC2=C(C=C(C=C2)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClFNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-(2-fluorophenyl)-6-[3-(propan-2-yloxy)propyl]-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B6418812.png)
![4-chloro-N-[2-(4-ethoxyphenoxy)ethyl]benzene-1-sulfonamide](/img/structure/B6418815.png)
![N-[2-(cyclohex-1-en-1-yl)ethyl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B6418823.png)

![4-[(2,6-dimethylmorpholin-4-yl)methyl]-6,7-dimethyl-2H-chromen-2-one](/img/structure/B6418838.png)
![4-(1-benzofuran-2-carbonyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(3-methoxyphenyl)-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B6418840.png)

![5-(1,3-benzothiazol-2-yl)-6-imino-7-(prop-2-en-1-yl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaen-2-one](/img/structure/B6418855.png)
![4-(3,4-dichlorophenyl)-6-(3-methoxypropyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B6418860.png)
![2-methylpropyl 4-[4-(methoxycarbonyl)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B6418888.png)
![1,7-dibenzyl-8-[(2-hydroxypropyl)sulfanyl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6418898.png)
![4-(4-methylbenzenesulfonyl)-2-[2-(4-methylbenzenesulfonyl)ethyl]-5-(methylsulfanyl)-1,3-oxazole](/img/structure/B6418916.png)
![methyl 5-({[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)furan-2-carboxylate](/img/structure/B6418922.png)
![5-(furan-2-yl)-N-[(thiophen-2-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B6418929.png)
